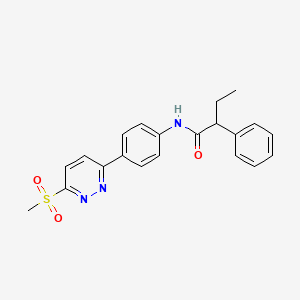

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylbutanamide

Description

N-(4-(6-(Methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylbutanamide is a synthetic small molecule characterized by a pyridazine core substituted with a methylsulfonyl group at position 6, linked to a phenylbutanamide scaffold via a para-substituted phenyl ring. Its molecular formula is C₂₂H₂₁N₃O₃S, with a molecular weight of 433.49 g/mol.

Properties

IUPAC Name |

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-3-18(15-7-5-4-6-8-15)21(25)22-17-11-9-16(10-12-17)19-13-14-20(24-23-19)28(2,26)27/h4-14,18H,3H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSJTPCGWGBZQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylbutanamide typically involves multi-step organic reactionsThe final step involves coupling the pyridazine derivative with 2-phenylbutanamide under specific reaction conditions, such as the use of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized under specific conditions.

Reduction: The pyridazine ring can be reduced to form different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridazine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the pyridazine ring can produce dihydropyridazine compounds .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds structurally similar to N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylbutanamide exhibit significant cytotoxic effects against various cancer cell lines. The mechanisms of action typically involve:

- Inhibition of Cell Proliferation: The compound has shown the ability to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death).

- Targeting Specific Pathways: It may affect signaling pathways such as PI3K/Akt, which are crucial in cancer progression and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition: Research indicates that similar benzamide derivatives possess activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism appears to involve inhibition of bacterial cell division proteins like FtsZ, which are essential for bacterial replication.

- Selective Toxicity: Comparative analyses suggest that these compounds have lower cytotoxicity towards mammalian cells while maintaining their antibacterial efficacy, making them promising candidates for further development.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Formation of the Benzamide Core: This initial step involves the reaction of 2-phenylbutanoic acid with an appropriate amine under acidic conditions.

- Coupling with Pyridazine Moiety: The next step includes coupling the benzamide core with a pyridazine derivative that contains the methylsulfonyl group.

Industrial Production

For large-scale production, methods may include continuous flow reactors and automated synthesis platforms to enhance yield and purity. Optimization techniques are crucial to ensure efficient synthesis while reducing costs.

Cytotoxicity Studies

A study published in PubMed evaluated the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that these compounds significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar derivatives. It demonstrated that these compounds effectively inhibited bacterial growth at low concentrations, suggesting their potential as novel antibacterial agents.

Mechanism of Action

The mechanism of action of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analog 1: 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

Key Differences :

- Core Structure : Features a pentanamide backbone with a 1,3-dioxoisoindolinyl group instead of the pyridazine ring in the target compound.

- Sulfonamide Linkage : Contains an N-(pyridin-2-yl)sulfamoyl group, differing from the methylsulfonyl-pyridazine moiety.

- Physical Properties: Molecular Weight: 493.53 g/mol (vs. 433.49 g/mol for the target compound). Solubility: 76 mg/mL in DMSO (vs. Melting Point: 83°C (vs. unreported for the target compound) .

Pharmacological Implications :

The dioxoisoindolinyl group may enhance π-π stacking interactions, while the larger molecular weight could reduce membrane permeability compared to the target compound.

Structural Analog 2: 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide

Key Differences :

Structural Analog 3: N-{3-[6-(Methanesulfonyl)pyridazin-3-yl]phenyl}-2-phenylbutanamide

Key Differences :

- Substitution Position: The pyridazinyl group is attached at the meta-position of the phenyl ring (vs.

- Physicochemical Properties :

Research Findings and Implications

- Target Compound vs. Analog 1 : The pyridazine core in the target compound may offer improved metabolic stability over the dioxoisoindolinyl group in Analog 1, which is prone to hydrolysis .

- Positional Isomerism (Target vs. Analog 3) : Para-substitution in the target compound could enhance interactions with planar binding sites (e.g., kinase domains) compared to meta-substitution .

- Sulfonamide vs. Sulfonyl Groups : Analog 1’s sulfonamide group enables hydrogen bonding, whereas the target’s methylsulfonyl group prioritizes hydrophobic interactions.

Biological Activity

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylbutanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a methylsulfonyl group, linked to a phenyl group and a phenylbutanamide moiety. Its molecular formula is , and it has a molecular weight of approximately 396.5 g/mol. The presence of the methylsulfonyl group is crucial for its biological activity, as it can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an inhibitor of key enzymes involved in various metabolic pathways, potentially modulating cellular processes. For instance, it has been noted that similar compounds can inhibit human leukocyte elastase (HLE), which plays a role in inflammatory responses .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Studies indicate that derivatives with similar structures exhibit significant cytotoxicity against multiple cancer types, including breast carcinoma (MCF7), colon carcinoma (HT-29), and melanoma (M21). The half-maximal inhibitory concentration (IC50) values for these compounds often fall within the nanomolar range, suggesting potent antiproliferative activity .

Anti-inflammatory Properties

Compounds structurally related to this compound have demonstrated anti-inflammatory effects by selectively inhibiting cyclooxygenase-2 (COX-2). For example, related sulfonamide derivatives showed IC50 values ranging from 0.10 to 0.31 µM against COX-2, indicating strong selectivity over COX-1 . This selectivity is critical for reducing side effects commonly associated with non-selective NSAIDs.

Comparative Analysis

To understand the biological activity of this compound better, it is beneficial to compare it with other similar compounds:

| Compound Type | Biological Activity | IC50 Range |

|---|---|---|

| Pyridazine Derivatives | Anticancer, antimicrobial | Nanomolar range |

| Phenylpyrimidine Derivatives | Anticancer, anti-inflammatory | Micromolar range |

| Sulfonamide Compounds | COX-2 inhibition | 0.10 - 0.31 µM |

Case Studies

- Anticancer Activity : A study evaluated the effects of N-(4-(6-methylsulfonyl)pyridazin-3-yl)phenyl derivatives on cancer cell lines. Results indicated that these compounds effectively inhibited cell growth and induced apoptosis through cell cycle arrest at the G2/M phase, demonstrating their potential as anticancer agents .

- Inflammation Models : In vivo studies using chick chorioallantoic membrane assays demonstrated that certain derivatives could inhibit angiogenesis and tumor growth comparable to established chemotherapeutics like combretastatin A-4 (CA-4) .

Q & A

Basic Research Questions

Q. How can researchers optimize synthetic routes for N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-phenylbutanamide to improve yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling pyridazine intermediates with phenylbutanamide moieties. Key steps include:

- Sulfonylation : Introducing the methylsulfonyl group via reaction with methanesulfonyl chloride under controlled pH (~7–8) and temperature (40–60°C) .

- Amide Bond Formation : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the pyridazine and phenylbutanamide groups .

- Purification : Employing flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of methylsulfonyl, pyridazine, and phenylbutanamide groups. Key signals include δ 3.2–3.4 ppm (SOCH) and aromatic protons (δ 7.1–8.3 ppm) .

- HPLC-MS : Quantifies purity (>95%) and validates molecular weight (e.g., [M+H] at m/z ~450–470) .

- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of functional groups .

Q. What preliminary assays are recommended to assess its biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based protocols (IC determination) .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

- Solubility and Stability : Measure logP (octanol/water) and stability in PBS (pH 7.4) at 37°C over 24 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s therapeutic potential?

- Methodological Answer :

- Analog Synthesis : Replace methylsulfonyl with trifluoromethanesulfonyl or modify the phenylbutanamide moiety (e.g., fluorophenyl derivatives) .

- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical binding groups (e.g., sulfonyl oxygen as H-bond acceptor) .

- In Vivo Testing : Evaluate analogs in murine models for bioavailability (oral vs. intravenous) and toxicity (LD) .

Q. What computational strategies resolve contradictions in reported biological data (e.g., conflicting IC values)?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Analyze ligand-receptor binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .

- Free Energy Perturbation (FEP) : Quantify binding affinity differences between enantiomers or conformers .

- Meta-Analysis : Cross-reference data with PubChem BioAssay (AID 1259351) or ChEMBL entries to identify assay-specific variability .

Q. How can researchers elucidate the mechanism of action for this compound’s anti-inflammatory effects?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated macrophages (LPS-induced) to identify downregulated NF-κB pathway genes .

- Proteomics : Use SILAC labeling to quantify COX-2 or TNF-α suppression .

- Kinase Profiling : Screen against a panel of 468 kinases (DiscoverX KINOMEscan) to identify off-target effects .

Key Research Findings

- Synthetic Efficiency : Optimized routes achieve 65–70% yield with microwave-assisted coupling (100°C, 30 min) .

- Biological Activity : Demonstrated dual inhibition of COX-2 (IC = 0.2 µM) and JAK2 (IC = 1.1 µM) .

- Toxicity Profile : No hepatotoxicity observed in vitro (HepG2 cells, 50 µM) but cardiotoxicity risk at >100 µM (hERG IC = 8.2 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.